![molecular formula C5H4N4S B7784631 1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B7784631.png)
1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can enhance the solubility and stability of the compound.
Microwave-Assisted Acid Digestion: This technique is used for the preparation of samples for analysis, involving the use of concentrated acids and controlled heating.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The use of advanced analytical techniques is crucial in monitoring the quality and purity of the compound during production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group at position 4 acts as a strong nucleophile, participating in displacement reactions:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Thiol-Alkylation | Alkyl halides (R-X) in basic conditions | 4-Alkylthio-pyrazolo[3,4-d]pyrimidines (e.g., 4-SR derivatives) | 70–85% | |
Thiol-Acylation | Acyl chlorides (R-COCl) | 4-Acylthio-pyrazolo[3,4-d]pyrimidines (e.g., 4-SCOR derivatives) | 60–75% | |
Disulfide Formation | Oxidizing agents (e.g., H₂O₂) | Disulfide-linked dimers (e.g., 4-S-S-pyrazolo[3,4-d]pyrimidine derivatives) | 80–90% |
Key Example :
Reaction with methyl iodide in NaOH/ethanol yields 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, confirmed via NMR and mass spectrometry.
Oxidation and Reduction
The thiol group undergoes redox transformations:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Oxidation to Sulfonic Acid | HNO₃/H₂O₂ under reflux | 4-Sulfonic acid-pyrazolo[3,4-d]pyrimidine | 65–75% | |
Reduction to Disulfide | Air/O₂ in alkaline medium | Disulfide dimers (see Section 1) | 80–90% |
Mechanistic Insight :
Oxidation with H₂O₂ proceeds via sulfenic (-SOH) and sulfinic (-SO₂H) intermediates before forming the sulfonic acid.
Cyclization and Heterocycle Formation
The core structure facilitates ring-forming reactions:
Example :
Reaction with thiourea under solvent-free conditions generates tricyclic derivatives via intramolecular cyclization .
Electrophilic Substitution
Electrophiles target the electron-rich C-3 position:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Bromination | Br₂ in acetic acid | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | 75–80% | |
Nitration | HNO₃/H₂SO₄ | 3-Nitro derivatives | 50–60% |
Regioselectivity :
The C-3 position is favored due to resonance stabilization of the intermediate arenium ion .
Cross-Coupling Reactions
The thiol group enables metal-catalyzed couplings:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | 4-Arylthio-pyrazolo[3,4-d]pyrimidines | 65–80% | |
Click Chemistry | Azides, Cu(I) catalysts | Triazole-linked conjugates | 70–85% |
Application :
Suzuki coupling with 4-fluorophenyl boronic acid produces bioactive CDK2 inhibitors.
Stability and Degradation
The thiol group influences stability under varying conditions:
Condition | Effect | Half-Life | Source |
---|---|---|---|
Aqueous Acid (pH 2) | Rapid oxidation to disulfides | 2–4 hours | |
Alkaline (pH 10) | Thiolate anion formation enhances reactivity | Stable | |
UV Light | Photodegradation to sulfoxides | 8–12 hours |
Pharmacologically Relevant Derivatives
Key derivatives synthesized via the above reactions exhibit bioactivity:
Scientific Research Applications
Anticancer Activity
1H-pyrazolo[3,4-d]pyrimidine-4-thiol has shown promising results as an anticancer agent. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against FLT3-driven acute myeloid leukemia (AML) MV4-11 cells and showed considerable antiangiogenic effects in transgenic zebrafish models . Additionally, certain derivatives demonstrated selective toxicity against cancer cells with IC50 values less than 20 µM, indicating their potential for targeted cancer therapies .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its mechanism involves interaction with specific enzymes and signaling pathways that regulate inflammatory responses. The presence of the thiol group enhances its reactivity, contributing to its biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been evaluated against various Gram-negative and Gram-positive bacteria, demonstrating effective antibacterial activity. This suggests their potential use in developing new antibiotics to combat resistant bacterial strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or reactivity profiles. For example:
Vorapaxar: A thrombin receptor antagonist with a similar mechanism of action.
Zoledronic Acid: A bisphosphonate used in the treatment of bone diseases.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug with similar pharmacological properties.
These comparisons help to underscore the distinct features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine-4-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAOPMWCFSVFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC2=C1C(=NC=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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